molecular formula C10H11ClOS B1385854 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl chloride CAS No. 1042793-22-5

5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl chloride

Cat. No.: B1385854
CAS No.: 1042793-22-5
M. Wt: 214.71 g/mol
InChI Key: YPRCPTYRZQKXEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl chloride is a chemical compound with the molecular formula C10H11ClOS and a molecular weight of 214.72 g/mol This compound is part of the thiophene family, which is known for its sulfur-containing heterocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable thiophene derivative with a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs automated systems to precisely control reaction parameters, ensuring consistent quality and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives with altered electronic properties.

    Coupling Reactions: It can also engage in coupling reactions with other aromatic compounds, forming more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation may produce sulfoxides or sulfones.

Scientific Research Applications

Organic Synthesis

5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl chloride serves as an important intermediate in organic synthesis. Its unique structure allows for the formation of various derivatives that can be utilized in synthesizing more complex molecules.

Case Study: Synthesis of Thiophene Derivatives

A study demonstrated the use of this compound in synthesizing thiophene derivatives through nucleophilic substitution reactions. The carbonyl chloride group facilitates the introduction of nucleophiles such as amines and alcohols, leading to the formation of valuable products for further chemical transformations .

Pharmaceutical Applications

This compound has shown promise as a precursor in the development of pharmaceuticals. Its derivatives have been explored for their potential therapeutic effects.

Case Study: Anticancer Activity

Research has indicated that certain derivatives of 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene exhibit anticancer properties. For instance, modifications to the carbonyl chloride moiety have led to compounds that inhibit cancer cell proliferation in vitro . This highlights the compound's potential as a scaffold for drug development.

Agrochemical Uses

The compound's reactivity allows it to be utilized in the agrochemical industry for synthesizing pesticides and herbicides.

Data Table: Agrochemical Applications

Compound NameApplicationActive Ingredient
Thiophene-based HerbicideWeed Control5,6-Dihydro-4H-cyclohepta[b]thiophene
Insecticide DerivativePest Management5,6-Tetrahydro-4H-cyclohepta[b]thiophene

These applications demonstrate the versatility of this compound in developing effective agrochemicals .

Materials Science

In materials science, this compound can be used as a building block for creating novel polymers and materials with enhanced properties.

Case Study: Polymer Development

A recent study focused on using this compound to synthesize polymeric materials with improved thermal and mechanical properties. The incorporation of cycloheptathiophene units into polymer chains resulted in materials suitable for high-performance applications .

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl chloride and its derivatives involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. In medicinal chemistry, the compound’s structure allows it to fit into specific binding sites on target proteins, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-3-carbonyl chloride
  • 5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid
  • Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Uniqueness

Compared to similar compounds, 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its carbonyl chloride functional group makes it a versatile intermediate for further chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties for various applications .

Biological Activity

5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl chloride (CAS No. 40133-08-2) is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological effects, and relevant case studies.

  • Molecular Formula : C10H11ClOS
  • Molecular Weight : 216.72 g/mol
  • CAS Number : 40133-08-2

The compound features a cycloheptathiophene structure, which is significant in various biological applications.

Antiviral Activity

Research indicates that derivatives of cycloheptathiophene compounds exhibit notable antiviral properties. For instance, studies have shown that modifications to the cycloheptane core can enhance the efficacy against influenza viruses. The ability to inhibit the PA-PB1 interaction is crucial for antiviral activity, with certain derivatives demonstrating IC50 values as low as 3.3 μM .

Antitumor Activity

Compounds related to 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene have also been evaluated for their antiproliferative effects against various human tumor cell lines. Some derivatives showed GI50 values in the nanomolar range, indicating strong potential as anticancer agents .

Case Studies

  • Influenza Virus Inhibition :
    • A study evaluated several derivatives of cycloheptathiophene for their ability to inhibit viral replication in MDCK cells. The most potent compound exhibited an EC50 value ranging from 5 to 14 μM against both FluA and FluB strains without significant cytotoxicity .
  • Antiproliferative Effects :
    • In vitro assays demonstrated that certain derivatives of cycloheptathiophene had significant antiproliferative effects on various cancer cell lines, with some compounds showing IC50 values below 10 μM .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize the importance of specific modifications on the cycloheptathiophene core. The presence of a fused cycloalkyl moiety enhances biological activity, while alterations that lead to aromatization tend to reduce efficacy .

Data Table: Biological Activities of Derivatives

CompoundActivity TypeIC50/EC50 (μM)Notes
Compound AAntiviral3.3 (IC50)Strong PA-PB1 inhibitor
Compound BAntiviral5-14 (EC50)Effective against FluA/B
Compound CAntitumor<10 (GI50)Active against multiple tumor lines

Properties

IUPAC Name

5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClOS/c11-10(12)9-6-7-4-2-1-3-5-8(7)13-9/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRCPTYRZQKXEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl chloride
Reactant of Route 2
5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl chloride
Reactant of Route 3
5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl chloride
Reactant of Route 4
5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl chloride
Reactant of Route 6
5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.